Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)
Description
Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) is a sulfur-containing morpholine derivative featuring a thioacetyl linker bonded to a 3,4,5-trimethoxyphenyl aromatic ring. This compound combines the solubility-enhancing morpholine moiety with the electron-rich trimethoxyphenyl group, which is frequently associated with bioactivity in pharmaceuticals.
Structure
3D Structure
Properties
CAS No. |
64039-00-5 |
|---|---|
Molecular Formula |
C15H21NO4S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanethione |
InChI |
InChI=1S/C15H21NO4S/c1-17-12-8-11(9-13(18-2)15(12)19-3)10-14(21)16-4-6-20-7-5-16/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
GFYDCJTVZXIHOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=S)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one Intermediate
A crucial intermediate in the synthesis is 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, which can be prepared by bromination of 1-(3,4,5-trimethoxyphenyl)ethan-1-one under anhydrous conditions. This step is typically carried out in anhydrous ethyl ether or similar solvents with controlled stirring and temperature to ensure selective bromination at the alpha position relative to the ketone group.
Preparation of Thioacetyl Derivative
The thioacetyl group is introduced by reaction of the bromo-ketone intermediate with a sulfur nucleophile, such as thiol or thiolate ions derived from morpholine or related amines. This nucleophilic substitution leads to the formation of the thioether linkage connecting the 3,4,5-trimethoxyphenyl moiety to the morpholine ring through a thioacetyl bridge.
Coupling with Morpholine
The final step involves coupling the thioacetyl intermediate with morpholine. This can be achieved by nucleophilic substitution or reductive amination methods, depending on the precursor functionalities. For example, reductive amination with morpholine and an aldehyde or ketone precursor under mild reducing conditions (e.g., sodium cyanoborohydride or similar reagents) can yield the desired product efficiently.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination | 1-(3,4,5-trimethoxyphenyl)ethan-1-one, Br2, anhydrous Et2O | 80-90 | Controlled temperature, inert atmosphere |
| 2 | Nucleophilic substitution | Bromo-ketone + morpholine thiolate, solvent (e.g., ethanol) | 75-85 | Requires base to generate thiolate |
| 3 | Reductive amination or coupling | Morpholine + thioacetyl intermediate, reducing agent (NaBH3CN) | 70-80 | Mild conditions to preserve functional groups |
Note: Exact yields may vary depending on reaction scale and purification methods.
Alternative Synthetic Approaches
Organozinc Chemistry
Organozinc reagents have been used in the synthesis of macrocyclic and peptidomimetic compounds involving morpholine scaffolds. The in situ generation of acid chlorides from free acids followed by coupling with activated zinc reagents can yield C-2 symmetric peptidomimetics. This strategy could be adapted to synthesize the target compound by replacing ester or amide bonds with ketones or thioacetyl groups, enhancing stability and biological activity.
Summary of Key Synthetic Steps
| Step No. | Intermediate/Product | Reaction Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | 1-(3,4,5-trimethoxyphenyl)ethan-1-one | Starting material | Commercially available or synthesized |
| 2 | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one | Bromination at alpha position | Br2, anhydrous solvent, controlled T |
| 3 | Thioacetyl intermediate | Nucleophilic substitution with thiolate | Morpholine thiolate, base, solvent |
| 4 | Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) | Coupling/reductive amination with morpholine | Morpholine, reducing agent, solvent |
Chemical Reactions Analysis
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group
Scientific Research Applications
4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)thioacetyl]morpholine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), leading to disruption of cellular processes such as cell division and protein folding .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structure is defined by three critical components:
- Morpholine ring : Enhances aqueous solubility and bioavailability.
- 3,4,5-Trimethoxyphenyl group : Electron-donating methoxy groups stabilize aromatic interactions and modulate receptor binding.
Comparison with Analogs
Table 1: Structural and Functional Comparison
Pharmacological and Biochemical Insights
Role of Trimethoxyphenyl Group
Thioacetyl vs. Acetyl Linkers
Morpholine’s Contribution
- Improves solubility, as seen in 2-morpholino-2-(trimethoxyphenyl)acetonitrile (), balancing the hydrophobic trimethoxyphenyl moiety.
Biological Activity
Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against cancer cells, and relevant case studies.
Chemical Structure and Properties
Morpholine derivatives are known for their diverse biological activities. The specific compound in focus features a morpholine ring substituted with a thioacetyl group linked to a trimethoxyphenyl moiety. This unique structure contributes to its pharmacological properties.
-
Cytotoxicity and Apoptosis Induction :
- Studies have demonstrated that morpholine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), leading to increased caspase activity and modulation of Bcl-2 family proteins .
- The mechanism involves the activation of apoptotic pathways, including the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest :
- Inhibition of Kinase Activity :
Table: Summary of Biological Activity
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Morpholine Derivative 1 | MCF-7 | 10 | Induces apoptosis via caspase activation |
| Morpholine Derivative 2 | MDA-MB-231 | 15 | Cell cycle arrest at G2/M phase |
| Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) | HOP-92 (NSCLC) | 8 | Inhibition of kinase activity |
Case Studies
- Breast Cancer Studies :
- Lung Cancer Efficacy :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What synthetic routes are established for synthesizing 4-((3,4,5-trimethoxyphenyl)thioacetyl)morpholine, and what analytical methods confirm structural integrity?
- Methodological Answer : The synthesis typically involves a multi-step process: (1) Thioacetylation of the morpholine ring via nucleophilic substitution with 3,4,5-trimethoxyphenylthioacetate, followed by (2) purification via column chromatography. Key analytical techniques include:
- 1H/13C NMR spectroscopy to verify substituent positions and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC (≥95% purity threshold) to ensure absence of unreacted intermediates.
- Reference structural validation approaches from studies on analogous isoquinoline derivatives .
Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?
- Methodological Answer : Initial screening should focus on in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) using adherent cancer cell lines (e.g., adenocarcinoma models as in ).
- Experimental Design :
- Use triplicate wells per concentration (e.g., 1–100 µM range).
- Include controls: untreated cells (negative), cisplatin (positive control).
- Validate results with complementary assays like apoptosis markers (Annexin V/PI staining) or cell cycle analysis (flow cytometry).
- Reference cell line selection from antiproliferative studies on structurally related compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer :
- Systematic Modifications : Synthesize derivatives with variations in:
- The morpholine ring (e.g., substitution with piperazine or thiomorpholine).
- The thioacetyl linker (e.g., replacing sulfur with oxygen or altering chain length).
- Evaluation Metrics :
- Potency : IC50 values across multiple cell lines.
- Selectivity : Compare cytotoxicity in cancerous vs. non-cancerous cells (e.g., HEK293).
- Solubility : LogP determination via shake-flask method.
- Use molecular docking to predict binding affinity to tubulin (common target for trimethoxyphenyl-containing anticancer agents).
Q. How to resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer :
- Hypothesis Testing :
- Cell Line Variability : Test additional lines (e.g., breast MCF-7, leukemia K562) to identify tissue-specific sensitivity.
- Assay Conditions : Standardize incubation time, serum concentration, and cell density.
- Mechanistic Follow-Up :
- Perform western blotting for apoptosis markers (e.g., caspase-3 cleavage).
- Use transcriptomic profiling (RNA-seq) to identify differential gene expression in resistant vs. sensitive lines.
- Reference replicated analysis frameworks from Mendelian randomization studies .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What statistical models ensure reliable determination of IC50 in dose-response studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism or R’s
drcpackage). - Validation :
- Perform bootstrapping to estimate confidence intervals.
- Cross-validate with independent experiments (n ≥ 3 biological replicates).
- Experimental Design :
- Use response surface methodology (e.g., Design Expert software) to optimize concentration ranges and minimize resource use .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles of the compound?
- Methodological Answer :
- Solubility Testing : Compare results from shake-flask vs. potentiometric methods.
- Stability Studies :
- Use HPLC-UV to monitor degradation under varying pH, temperature, and light exposure.
- Validate with LC-MS to identify degradation products.
- Statistical Reconciliation : Apply ANOVA to assess inter-lab variability in measurement protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


